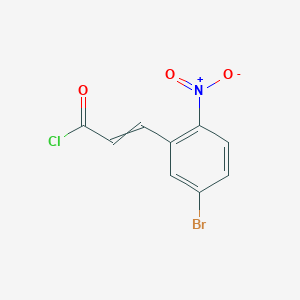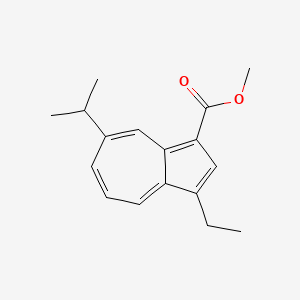
Ethyl 13-methyltetradec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 13-methyltetradec-2-enoate is an organic compound classified as an ester. It is derived from 13-methyltetradec-2-enoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 13-methyltetradec-2-enoate can be synthesized through the esterification of 13-methyltetradec-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to minimize the need for corrosive liquid acids and to simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 13-methyltetradec-2-enoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products
Hydrolysis: 13-methyltetradec-2-enoic acid and ethanol.
Reduction: 13-methyltetradec-2-enol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl 13-methyltetradec-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ethyl 13-methyltetradec-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate that eventually breaks down to yield the hydrolysis products.
Comparaison Avec Des Composés Similaires
Ethyl 13-methyltetradec-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond, which can influence its reactivity and applications.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl benzoate: Used in perfumery and as a solvent for resins and synthetic materials.
Propriétés
Numéro CAS |
102803-59-8 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
ethyl 13-methyltetradec-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-19-17(18)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h13,15-16H,4-12,14H2,1-3H3 |
Clé InChI |
SLLLGDYNVWPBCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



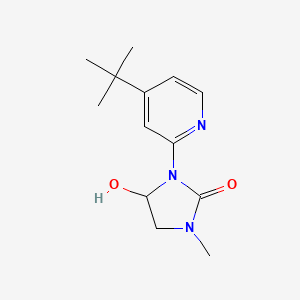
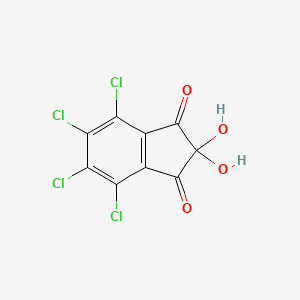


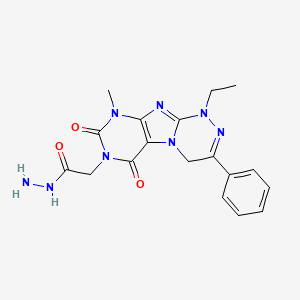
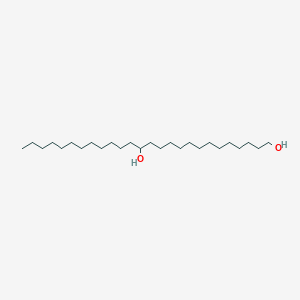

![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
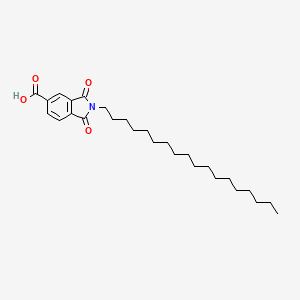
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
